
(Cyclohexylamino) benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino) benzoate;hydrochloride typically involves the esterification of benzoic acid with cyclohexylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylamino) benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates
Scientific Research Applications
(Cyclohexylamino) benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in studies involving nerve conduction and sodium channel inhibition.
Medicine: Utilized as a local anesthetic in various medical procedures.
Industry: Applied in the formulation of topical anesthetics and in the development of new anesthetic agents
Mechanism of Action
The mechanism of action of (Cyclohexylamino) benzoate;hydrochloride involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation of action potentials, thereby blocking nerve conduction and producing an anesthetic effect .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a longer duration of action compared to (Cyclohexylamino) benzoate;hydrochloride.
Benzocaine: A local anesthetic used for topical applications with a similar ester structure
Uniqueness
This compound is unique due to its specific ester structure and its rapid onset of action. It is particularly effective for surface anesthesia of mucous membranes, making it suitable for specific medical applications .
Properties
CAS No. |
65440-10-0 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(cyclohexylamino) benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12;/h1,3-4,7-8,12,14H,2,5-6,9-10H2;1H |
InChI Key |
YMUPYABGPBMTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


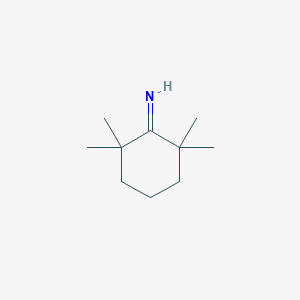
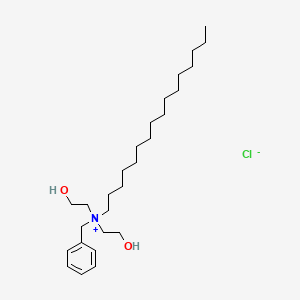
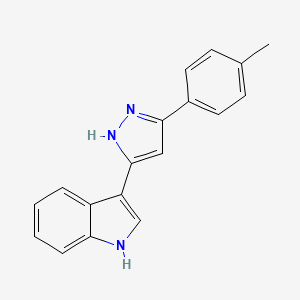

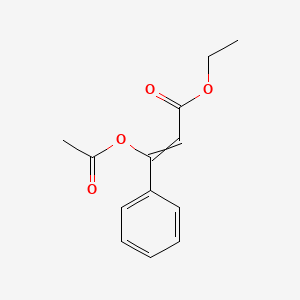
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
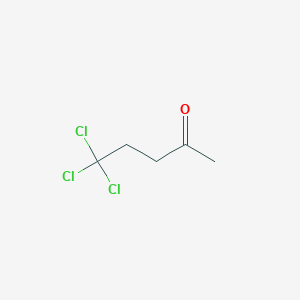
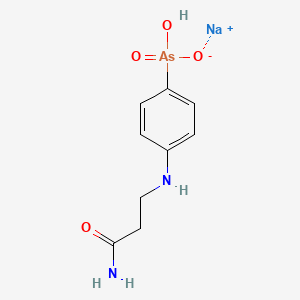
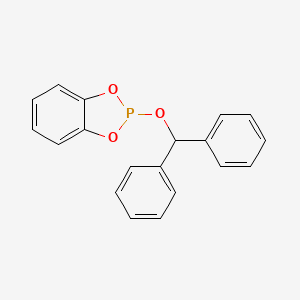
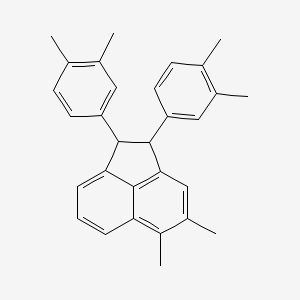

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
